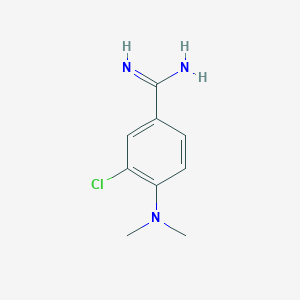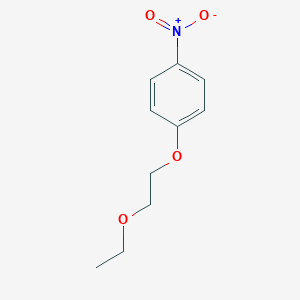
(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid” is a cyclopropane derivative with a carboxylic acid functional group. The presence of the carboxylic acid group suggests that it may exhibit acidic properties. The cyclopropane ring is a three-membered carbon ring, which is known for its strain and reactivity. The compound also contains a phenyl group (a benzene ring) and a methyl group attached to the cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a three-membered cyclopropane ring, which is known for its ring strain and reactivity. The compound also contains a phenyl group, which could contribute to its aromaticity and stability, and a carboxylic acid group, which could contribute to its polarity and reactivity .Chemical Reactions Analysis
As a cyclopropane derivative, this compound could undergo reactions typical for cyclopropanes, such as ring-opening reactions. The carboxylic acid group could participate in various reactions such as esterification, amidation, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Structural and Conformational Insights
Research into the structure and conformation of related cyclopropane derivatives provides foundational knowledge necessary for understanding the behavior and reactivity of (1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid. Studies on compounds like 1-phenyl-2-methylcyclopropene-3-carboxylic acid contribute to the broader comprehension of cyclopropane chemistry, including the effects of substituents on molecular conformation and reactivity (Korp et al., 1983).
Biological Activity and Enzyme Interaction
Compounds with structural similarities to this compound, such as 1-aminocyclopropane-1-carboxylic acid derivatives, exhibit interesting biological activities. For instance, these derivatives have shown potential as antidepressant and anxiolytic agents in animal models, indicating the value of cyclopropane compounds in medicinal chemistry and pharmacology (Trullas et al., 1991).
Enzymatic Inhibition
Cyclopropane derivatives, including those structurally related to this compound, have been identified as inhibitors of specific enzymes. For example, studies on the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid highlight the potential of cyclopropane compounds in regulating plant hormone ethylene production, which could have agricultural applications (Dourtoglou & Koussissi, 2000).
Propiedades
IUPAC Name |
(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(7-9(11)10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDRMBKFXAICH-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2878879.png)
![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)
![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)

![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)

![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)
![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)


